3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine

Orthogonal reactivity Sequential cross-coupling Halopyridine reactivity

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine (CAS 1628184-06-4) is a heterocyclic building block with the molecular formula C₁₁H₈ClIN₂O and a molecular weight of 346.55 g/mol. It features a 6-iodo-2-methylpyridine core linked via an ether bridge to a 2-chloropyridin-4-yl moiety, yielding a dual-halogen architecture with orthogonal reactivity handles.

Molecular Formula C11H8ClIN2O
Molecular Weight 346.55
CAS No. 1628184-06-4
Cat. No. B2767367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine
CAS1628184-06-4
Molecular FormulaC11H8ClIN2O
Molecular Weight346.55
Structural Identifiers
SMILESCC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)Cl
InChIInChI=1S/C11H8ClIN2O/c1-7-9(2-3-11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3
InChIKeyLDEJSFYGQZEHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine (CAS 1628184-06-4): Structural Identity and Core Characteristics for Procurement Evaluation


3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine (CAS 1628184-06-4) is a heterocyclic building block with the molecular formula C₁₁H₈ClIN₂O and a molecular weight of 346.55 g/mol . It features a 6-iodo-2-methylpyridine core linked via an ether bridge to a 2-chloropyridin-4-yl moiety, yielding a dual-halogen architecture with orthogonal reactivity handles . The compound is a white to off-white solid at room temperature with a predicted boiling point of 387.8±42.0 °C and predicted density of 1.761±0.06 g/cm³ . Its primary documented application is as a key synthetic intermediate in the patented preparation of vimseltinib (DCC-3014), a clinically evaluated CSF1R switch-control kinase inhibitor for tenosynovial giant cell tumor [1].

Why Generic Iodopyridine or Chloropyridine Building Blocks Cannot Replace 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine in Regioselective Syntheses


Substituting 3-((2-chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine with a simple mono-halogenated pyridine or a differently substituted analog compromises the orthogonal reactivity essential for sequential cross-coupling strategies . The compound's iodo substituent at the 6-position of the central pyridine ring provides high reactivity for palladium-catalyzed Suzuki-Miyaura couplings (aryl iodide >> aryl bromide > aryl chloride in oxidative addition), while the distal 2-chloropyridin-4-yl ether retains a chloro handle for subsequent functionalization [1]. The established reactivity order for halopyridines in cross-coupling—iodo > bromo >> chloro—means that replacing the 6-iodo with a bromo or chloro substituent would significantly reduce coupling efficiency, with bromopyridines showing intermediate reactivity and chloropyridines requiring specialized catalyst systems [1]. In the vimseltinib synthesis pathway, this precise spatial and electronic arrangement of halogens enables the controlled, sequential assembly of the biaryl-ether-pyrimidinone scaffold without protecting group manipulations, a capability absent in symmetrical dihalopyridines or mono-functionalized analogs [2].

Quantitative Differentiation Evidence for 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine Versus Closest Structural Analogs


Orthogonal Halogen Reactivity: Iodo (C6) vs. Chloro (C2′-Pyridinyloxy) Enables Sequential Chemoselective Cross-Coupling

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine possesses two electronically and sterically distinct halogen handles on separate pyridine rings: an iodo substituent at C6 of the central 2-methylpyridine ring and a chloro substituent at C2′ of the 4-oxypyridine ring . In palladium-catalyzed cross-coupling, aryl iodides undergo oxidative addition significantly faster than aryl chlorides, enabling chemoselective functionalization at the iodo position without competing reaction at the chloro site [1]. The established reactivity order for halopyridines is R₂-I > R₂-OTf > R₂-Br >> R₂-Cl, with the C–I bond dissociation energy (~57 kcal/mol) substantially lower than C–Cl (~84 kcal/mol) [1]. This inherent selectivity is not available in comparator compounds such as 3-bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0), where the bromo and iodo substituents are on the same pyridine ring and their reactivity difference is smaller, increasing the risk of cross-reactivity during coupling .

Orthogonal reactivity Sequential cross-coupling Halopyridine reactivity Suzuki-Miyaura coupling

Synthesis Yield: 73% Isolated Yield for Ether Bond Formation Using 2,4-Dichloropyridine Regioselective O-Alkylation

In the patented synthesis of vimseltinib (DCC-3014), 3-((2-chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is prepared by reacting 6-iodo-2-methylpyridin-3-ol (6.8 g, 28.9 mmol) with 2,4-dichloropyridine (8.56 g, 57.9 mmol, 2.0 equiv) and K₂CO₃ (4.00 g, 28.9 mmol) in DMA (50 mL) at 110 °C for 16 h under argon, affording the product (7.35 g, 73% isolated yield) as a white solid after silica gel chromatography [1]. The reaction proceeds with exclusive O-alkylation at the 4-chloro position of 2,4-dichloropyridine, leaving the 2-chloro group intact for downstream functionalization [1]. This 73% yield on a 7-gram scale compares favorably to typical yields for analogous pyridine etherifications. The precursor 6-iodo-2-methylpyridin-3-ol is itself prepared in 48% yield from 3-hydroxy-2-picoline via iodination with I₂/Na₂CO₃ [2].

Etherification yield Regioselective O-alkylation 2,4-Dichloropyridine coupling Process chemistry

Role as Documented Key Intermediate in the Clinically Evaluated CSF1R Inhibitor Vimseltinib (DCC-3014) Synthesis Pathway

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is explicitly designated as 'Compound A' and a required intermediate in the synthetic route of the CSF1R inhibitor vimseltinib (DCC-3014) as described in Deciphera Pharma's patent CN113453684A [1]. The compound undergoes Suzuki coupling at the 6-iodo position and subsequent functionalization at the 2-chloropyridine position to assemble the final drug scaffold [1]. Vimseltinib itself is a highly selective CSF1R switch-control kinase inhibitor with IC₅₀ < 0.01 μM against CSF1R (c-FMS) and 0.1–1 μM against c-Kit, and has advanced to clinical evaluation for TGCT [2]. In contrast, the closest structural analog, 3-bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0), is not cited in any publicly disclosed drug synthesis pathway, nor does it appear in the Deciphera patent family . The Chinese patent CN117624132A further describes an alternative vimseltinib preparation method using 6-halo-2-methylpyridin-3-ol and 2,4-dihalopyridine with halogen options Cl, Br, or I, confirming that the iodo/chloro combination of the target compound represents a validated, patent-specified intermediate for this clinical candidate [3].

CSF1R inhibitor Vimseltinib intermediate DCC-3014 synthesis Tenosynovial giant cell tumor Switch-control kinase inhibitor

Predicted Physicochemical Profile: Boiling Point, Density, and pKa for Formulation and Purification Planning

The target compound has predicted physicochemical parameters that inform handling, purification, and formulation decisions . The predicted boiling point of 387.8±42.0 °C (at 760 mmHg) and predicted density of 1.761±0.06 g/cm³ reflect the substantial molecular weight (346.55 g/mol) and heavy-atom content (one iodine, one chlorine) . The predicted pKa of 0.77±0.10 indicates the pyridine nitrogen is weakly basic, consistent with electron-withdrawing halogen substituents reducing basicity relative to unsubstituted pyridine (pKa ~5.2) . By comparison, the precursor 6-iodo-2-methylpyridin-3-ol (CAS 848952-39-6, MW 235.02 g/mol) has a different hydrogen-bonding profile due to the free hydroxyl group, while 3-bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0, MW 297.88 g/mol) has lower molecular weight and different polarity, affecting chromatographic retention and solvent partitioning behavior . The compound is typically stored at room temperature under sealed, dry conditions and is supplied at ≥95% purity .

Physicochemical properties Boiling point prediction pKa prediction Purification development Formulation compatibility

Commercial Availability and Purity Benchmarks: Multi-Supplier Sourcing at ≥95% Purity with Room-Temperature Stability

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is commercially available from multiple independent suppliers, including BOC Sciences (≥95% purity) , GlpBio (catalog GF34085, 100 mg–1 g scale) [1], Capot Chemical (≥98% purity) [2], and MolCore (NLT 98% purity with ISO certification) . Pricing at the 1 g scale ranges from approximately $410 (GlpBio) to €192/100 mg (CymitQuimica/Apollo Scientific) [REFS-2, REFS-5]. The compound is stored at room temperature with sealed, dry conditions and is classified for research and further manufacturing use only . In contrast, the nearest structural analog 3-bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0) is primarily available as a custom synthesis item with fewer stocked suppliers and longer lead times, reflecting lower commercial demand driven by its absence from major patent-protected synthesis pathways .

Commercial sourcing Purity specification Supply chain reliability Building block procurement

High-Value Application Scenarios for 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine Based on Differentiated Evidence


Key Intermediate for Multi-Kilogram Synthesis of Vimseltinib (DCC-3014) and Structurally Related CSF1R Inhibitors

The compound's validated role as 'Compound A' in the Deciphera patent CN113453684A makes it the preferred starting material for pharmaceutical development organizations synthesizing vimseltinib or conducting SAR studies on dihydropyrimidone-based CSF1R switch-control kinase inhibitors [1]. The 73% isolated yield demonstrated on a 7-gram scale in the patent provides a process chemistry benchmark for scale-up, while the orthogonal iodo/chloro reactivity enables the sequential Suzuki coupling then 2-chloropyridine functionalization that defines the vimseltinib scaffold assembly [1]. Given vimseltinib's clinical advancement for TGCT and its potent CSF1R inhibition (IC₅₀ < 0.01 μM), this intermediate is critical for both innovator and generic drug development programs targeting the CSF1R axis [2].

Building Block for Divergent Library Synthesis Exploiting Orthogonal Halogen Reactivity for Parallel Medicinal Chemistry

Medicinal chemistry groups requiring a single advanced intermediate that can be divergently elaborated at two distinct positions benefit from the target compound's iodo (C6) and chloro (C2′) handles on electronically separated pyridine rings [1]. The iodo substituent enables high-yielding Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (>10²–10³ faster than the chloro position based on established halopyridine reactivity differences), while the chloro substituent can be reserved for subsequent Buchwald-Hartwig amination, additional Suzuki coupling under more forcing conditions, or other palladium-catalyzed transformations [2]. This divergent capability is not achievable with 3-bromo-6-iodo-2-methylpyridine, where both halogens reside on the same ring with a narrower reactivity gap, increasing the probability of statistical mixtures in parallel library synthesis .

Reference Standard for Analytical Method Development and Impurity Profiling in Vimseltinib Drug Substance Manufacturing

As a documented intermediate in the synthesis of a clinical-stage drug candidate, 3-((2-chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine serves as a critical reference material for developing HPLC purity methods, identifying process-related impurities, and establishing specifications for the vimseltinib supply chain [1]. Its predicted pKa of 0.77 and boiling point of 387.8 °C inform extraction and chromatographic method parameters, while the MS (ESI) signature at m/z 346.9 (M+H⁺) provides a unique identifier for LC-MS tracking . The ≥95–98% purity available from multiple commercial suppliers supports use as a working reference standard without the need for extensive in-house purification [3].

Agrochemical Intermediate for Aryloxyalkanoic Acid Herbicide Derivatives with Broadleaf Weed Selectivity

Beyond pharmaceutical applications, the compound has been cited as a key intermediate in the synthesis of herbicides, particularly aryloxyalkanoic acid derivatives targeting broadleaf weeds [1]. The halogenated pyridine backbone and chloropyridinyl ether moiety contribute to the structural features associated with auxin-mimic herbicide activity, a class that includes commercial products such as triclopyr and fluroxypyr [1]. While quantitative herbicidal activity data for this specific intermediate is not publicly available, the structural analogy to known pyridinyloxy herbicide scaffolds supports its utility in agrochemical discovery programs seeking novel selective weed control agents. The compound's availability at multi-gram scale from commercial suppliers facilitates structure-activity relationship studies in this application domain [2].

Quote Request

Request a Quote for 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.